molecular formula C9H13BO3 B1627479 [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid CAS No. 259209-33-1

[2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid

Cat. No.: B1627479
CAS No.: 259209-33-1
M. Wt: 180.01 g/mol
InChI Key: WCFJCIMGOCZBLG-UHFFFAOYSA-N
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Description

[2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid is a boronic acid derivative with a hydroxyl group and an isopropyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid typically involves the borylation of the corresponding phenol derivative. One common method is the palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid or boronate ester. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The boronic acid group can be reduced to form a borane derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of borane derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. It is also employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology

In biological research, this compound is used to study enzyme inhibition and as a probe for detecting specific biomolecules. Its boronic acid group can form reversible covalent bonds with diols, making it useful in the design of sensors and diagnostic tools.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. It can act as an inhibitor of certain enzymes and has shown promise in the treatment of diseases such as cancer and diabetes.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its reactivity and functional groups make it a valuable component in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, leading to the formation of stable complexes. This interaction can inhibit the activity of enzymes that rely on diol-containing substrates, thereby modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the hydroxyl and isopropyl groups, making it less versatile in certain reactions.

    [4-Hydroxyphenyl]boronic acid: Similar structure but with the hydroxyl group in a different position, affecting its reactivity and applications.

    [2-Methoxy-5-(propan-2-yl)phenyl]boronic acid: Contains a methoxy group instead of a hydroxyl group, leading to different chemical properties.

Uniqueness

[2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid is unique due to the presence of both a hydroxyl group and an isopropyl group on the phenyl ring. This combination of functional groups enhances its reactivity and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(2-hydroxy-5-propan-2-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6,11-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFJCIMGOCZBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(C)C)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595155
Record name [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259209-33-1
Record name [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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